molecular formula C10H9ClN4O B14554614 N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 62208-82-6

N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B14554614
CAS No.: 62208-82-6
M. Wt: 236.66 g/mol
InChI Key: PIRWKLBXHCSSFJ-UHFFFAOYSA-N
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Description

N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 3-amino-5-chloro-1-phenylpyrazole with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62208-82-6

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

N-[(3-amino-5-chloro-1-phenylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9ClN4O/c11-9-8(6-13-16)10(12)14-15(9)7-4-2-1-3-5-7/h1-6,16H,(H2,12,14)

InChI Key

PIRWKLBXHCSSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)N)C=NO)Cl

Origin of Product

United States

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